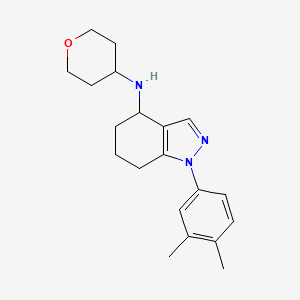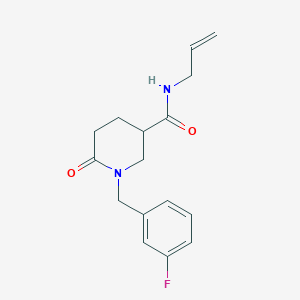![molecular formula C24H37N3O3 B6133262 2-(3-{[4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidin-1'-yl]methyl}phenoxy)ethanol](/img/structure/B6133262.png)
2-(3-{[4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidin-1'-yl]methyl}phenoxy)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-{[4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidin-1'-yl]methyl}phenoxy)ethanol, also known as PB28, is a compound that has been extensively studied for its potential applications in cancer treatment. PB28 belongs to the class of compounds known as arylalkylamine N-acetyltransferase (AANAT) inhibitors, which have been shown to have anti-cancer properties.
Mechanism of Action
2-(3-{[4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidin-1'-yl]methyl}phenoxy)ethanol works by inhibiting the activity of AANAT, an enzyme that is responsible for the production of melatonin. Melatonin is a hormone that is involved in regulating the sleep-wake cycle and has been shown to have anti-cancer properties. By inhibiting AANAT, this compound reduces the production of melatonin, which in turn leads to the inhibition of cancer cell growth.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to have anti-inflammatory effects and can reduce the production of reactive oxygen species (ROS). This compound has also been shown to increase the activity of certain enzymes involved in the metabolism of drugs and toxins.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(3-{[4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidin-1'-yl]methyl}phenoxy)ethanol for lab experiments is its specificity for AANAT. This compound has been shown to have a high degree of selectivity for AANAT, which makes it an ideal tool for studying the role of melatonin in various physiological processes. However, this compound is a complex molecule that requires expertise in organic chemistry for its synthesis, which can limit its availability for lab experiments.
Future Directions
There are several future directions for research on 2-(3-{[4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidin-1'-yl]methyl}phenoxy)ethanol. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of the potential applications of this compound in the treatment of other diseases, including neurodegenerative disorders and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanisms underlying the anti-cancer properties of this compound and to explore its potential use in combination with other anti-cancer drugs.
Synthesis Methods
2-(3-{[4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidin-1'-yl]methyl}phenoxy)ethanol can be synthesized through a multi-step process involving the reaction of various chemical intermediates. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
2-(3-{[4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidin-1'-yl]methyl}phenoxy)ethanol has been extensively studied for its potential applications in cancer treatment. Several studies have demonstrated that this compound has anti-cancer properties, including the ability to inhibit the growth of cancer cells and induce apoptosis (programmed cell death). This compound has also been shown to have potential applications in the treatment of other diseases, including neurodegenerative disorders and cardiovascular disease.
Properties
IUPAC Name |
[1-[1-[[3-(2-hydroxyethoxy)phenyl]methyl]piperidin-4-yl]piperidin-4-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H37N3O3/c28-16-17-30-23-5-3-4-20(18-23)19-25-12-8-22(9-13-25)26-14-6-21(7-15-26)24(29)27-10-1-2-11-27/h3-5,18,21-22,28H,1-2,6-17,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVBEJNUKWEEHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCN(CC2)C3CCN(CC3)CC4=CC(=CC=C4)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinecarbaldehyde](/img/structure/B6133183.png)
![ethyl 4-[1'-(2-methylphenyl)-1,4'-bipiperidin-3-yl]-1-piperazinecarboxylate](/img/structure/B6133197.png)
![7-methyl-10H-[1,2,4]triazolo[4',3':2,3][1,2,4]triazino[5,6-b]indole](/img/structure/B6133201.png)
![2-[benzyl(methyl)amino]-N-(1,1-dioxidotetrahydro-3-thienyl)-2-indanecarboxamide](/img/structure/B6133207.png)
![1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-3-(methoxymethyl)piperidine](/img/structure/B6133219.png)
![N-(3-chloro-2-methylphenyl)-2-{[1-(4-fluorophenyl)-4-hydroxy-5-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6133221.png)
![(2E)-N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-3-(2-furyl)-N-(tetrahydro-2-furanylmethyl)acrylamide](/img/structure/B6133225.png)
![2-{4-cyclopentyl-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6133227.png)
![3-[2-(2-methylphenyl)ethyl]-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine](/img/structure/B6133233.png)
![5-[(5-bromo-1H-indol-3-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6133239.png)

![7-butyl-2-ethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6133276.png)

![N-{[(3,4-dichlorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}acetamide](/img/structure/B6133283.png)
